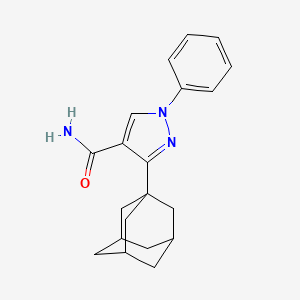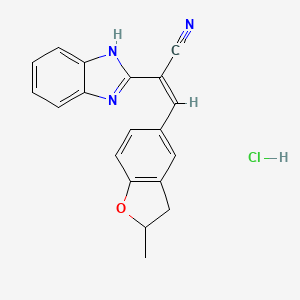
5-bromo-N-(2-propoxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-propoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPFA and has a molecular formula of C14H15BrNO2. It is a white crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of BPFA is not yet fully understood. However, studies have suggested that BPFA induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key proteins involved in the apoptotic pathway. BPFA has also been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. Studies have shown that BPFA can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, BPFA has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. However, further studies are needed to fully understand the biochemical and physiological effects of BPFA.
実験室実験の利点と制限
BPFA has several advantages for lab experiments. It is relatively easy to synthesize and has potent anticancer activity against various cancer cell lines. However, BPFA also has some limitations. It is not yet fully understood how BPFA induces apoptosis in cancer cells, and further studies are needed to elucidate its mechanism of action fully.
将来の方向性
There are several future directions for research on BPFA. One of the significant areas of research is to determine the mechanism of action of BPFA fully. Additionally, further studies are needed to evaluate the efficacy of BPFA in vivo and to determine its toxicity profile. Moreover, research can also focus on developing derivatives of BPFA with improved anticancer activity and reduced toxicity. Finally, BPFA can also be evaluated for its potential applications in other fields, such as drug delivery and imaging.
Conclusion:
In conclusion, BPFA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anticancer activity and has shown promising results. However, further studies are needed to fully understand the mechanism of action of BPFA and to evaluate its efficacy and toxicity in vivo. BPFA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on BPFA, and it is an exciting area of research that holds great promise for the future.
合成法
BPFA can be synthesized using various methods, including the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a catalyst.
科学的研究の応用
BPFA has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of BPFA is in the field of cancer research. Studies have shown that BPFA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BPFA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
特性
IUPAC Name |
5-bromo-N-(2-propoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFZJGLOOJAGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)